3-Amino-2-(2-hydroxybenzoyl)benzoic acid
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Overview
Description
3-Amino-2-(2-hydroxybenzoyl)benzoic acid is an organic compound with the molecular formula C14H11NO4. It is a derivative of benzoic acid, featuring an amino group at the 3-position and a hydroxybenzoyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2-hydroxybenzoyl)benzoic acid can be achieved through several methods. One common approach involves the nitration of 2-hydroxybenzoic acid, followed by reduction to introduce the amino group. The reaction conditions typically involve the use of a nitrating agent such as nitric acid, followed by catalytic hydrogenation using a palladium/carbon catalyst under hydrogen pressure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(2-hydroxybenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amino alcohols .
Scientific Research Applications
3-Amino-2-(2-hydroxybenzoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-(2-hydroxybenzoyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzoic acid: Similar structure but lacks the hydroxybenzoyl group.
2-Hydroxybenzoic acid: Similar structure but lacks the amino group.
3-Amino-4-hydroxybenzoic acid: Similar structure with an additional hydroxy group at the 4-position.
Uniqueness
3-Amino-2-(2-hydroxybenzoyl)benzoic acid is unique due to the presence of both an amino group and a hydroxybenzoyl group, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
89646-24-2 |
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Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
3-amino-2-(2-hydroxybenzoyl)benzoic acid |
InChI |
InChI=1S/C14H11NO4/c15-10-6-3-5-9(14(18)19)12(10)13(17)8-4-1-2-7-11(8)16/h1-7,16H,15H2,(H,18,19) |
InChI Key |
UEBKJFKETXTBQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC=C2N)C(=O)O)O |
Origin of Product |
United States |
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